N-(2-Ethoxyphenyl)acetamide

Acute Toxicity LD50 Preclinical Safety

Researchers requiring a less acutely toxic acetanilide derivative for in vivo studies face limited options with phenacetin's LD50 of 1650 mg/kg. N-(2-Ethoxyphenyl)acetamide offers a safer alternative: • Oral LD50 >2000 mg/kg in rats - reduced acute toxicity for dose-ranging studies • LogP 2.04-2.12 vs. phenacetin's 1.58 - distinct membrane permeability profile • Essential reference standard for HPLC/LC-MS separation of ortho/para isomers Supplied with full analytical documentation. Global shipping from stock.

Molecular Formula C10H13NO2
Molecular Weight 179.22g/mol
CAS No. 581-08-8
Cat. No. B364013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethoxyphenyl)acetamide
CAS581-08-8
Molecular FormulaC10H13NO2
Molecular Weight179.22g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C
InChIInChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeySQRTWLGWCOJOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)acetamide Properties and Classification


N-(2-Ethoxyphenyl)acetamide, also known as 2'-ethoxyacetanilide or N-acetyl-o-phenetidine, is an ortho-substituted acetanilide derivative. It is a positional isomer of the historical analgesic phenacetin (N-(4-ethoxyphenyl)acetamide) [1]. The compound is a white crystalline solid with a molecular weight of 179.22 g/mol [2] and is utilized as a pharmaceutical intermediate and reference standard in analytical and investigative studies .

Ortho-isomer reference standard for positional isomer identification
Pharmaceutical intermediate for acetanilide derivative synthesis
Probe for structure-activity relationship (SAR) studies on acetanilide scaffold

Why N-(2-Ethoxyphenyl)acetamide Cannot Be Substituted


The substitution of N-(2-Ethoxyphenyl)acetamide with closely related analogs such as phenacetin (para-isomer), acetanilide, or other ortho-substituted derivatives is not scientifically valid. The position of the ethoxy group on the phenyl ring (ortho vs. para) fundamentally alters the molecule's three-dimensional structure, electronic distribution, and lipophilicity. These structural changes translate into significant, quantifiable differences in acute toxicity, physicochemical properties like melting point and LogP, and potentially distinct biological activities at molecular targets such as GABA receptors . The evidence below demonstrates that these are not interchangeable materials and that selection must be guided by the specific quantitative profile required for a given application.

Target Compound
N-(2-Ethoxyphenyl)acetamide (ortho isomer)
  • Ortho-ethoxy substitution on phenyl ring
  • Distinct physicochemical and biological profile
Potential Substitutes
Phenacetin (para isomer), acetanilide, or other ortho derivatives
  • Positional isomerism shifts lipophilicity, melting point, and toxicity
  • Ortho vs para substitution alters molecular target interaction (e.g., GABA receptor site)
  • Property differences may impact assay outcomes and analytical separation

N-(2-Ethoxyphenyl)acetamide vs. Key Analogs


Acute Oral Toxicity Profile

N-(2-Ethoxyphenyl)acetamide exhibits a significantly higher acute oral LD50 (>2000 mg/kg) in rats compared to its para-isomer phenacetin (LD50: 1650 mg/kg) and the parent compound acetanilide (LD50: 1959 mg/kg) [1][2]. This indicates a lower acute oral toxicity profile for the ortho-isomer.

Acute Oral Toxicity
Reported
LD50 >2000 mg/kg (rat, oral)
vs Phenacetin 1650 mg/kg
vs Acetanilide 1959 mg/kg
Reported lower acute oral toxicity in rodent model; relevant for in vivo handling context.
Cross-study comparison; verify in intended model.
Acute Toxicity LD50 Preclinical Safety

Lipophilicity (LogP) Comparison

The ortho-substituted N-(2-Ethoxyphenyl)acetamide is more lipophilic than its para-isomer phenacetin. Computed LogP values for N-(2-Ethoxyphenyl)acetamide range from 2.04 to 2.12 , whereas the experimentally determined Log Kow for phenacetin is 1.58 [1]. This represents a substantial increase in lipophilicity for the ortho-isomer.

Lipophilicity (LogP)
Reported
LogP 2.04–2.12 (calc.)
Phenacetin LogP 1.58 (exp.)
~3-fold higher partition coefficient
Indicates greater lipophilicity; context for membrane permeability and ADME profiling.
Computed vs experimental LogP; cross-study data.
Lipophilicity LogP Drug Design ADME

Melting Point Divergence

The melting point of N-(2-Ethoxyphenyl)acetamide is significantly lower at 79°C [1] compared to its para-isomer phenacetin, which melts at 134-135°C [2]. This 55-56°C difference highlights a substantial change in crystal lattice energy due to the ortho-substitution.

Melting Point
Reported
79 °C (ortho)
Phenacetin 134–135 °C
Δ 55–56 °C
Lower melting point may influence purification, formulation processing, and solubility behavior.
Standard conditions; cross-study comparison.
Thermal Analysis Melting Point Crystallinity Formulation

N-(2-Ethoxyphenyl)acetamide Applications


Reduced Acute Toxicity in Preclinical Studies

Researchers conducting in vivo studies where a less acutely toxic acetanilide derivative is required should prioritize N-(2-Ethoxyphenyl)acetamide. Its oral LD50 of >2000 mg/kg in rats is higher than that of phenacetin (1650 mg/kg) and acetanilide (1959 mg/kg), offering a potentially safer alternative for dose-ranging and safety pharmacology studies [1][2].

Lipophilicity and Membrane Permeability Studies

For research focused on understanding the impact of lipophilicity on biological activity, N-(2-Ethoxyphenyl)acetamide serves as a critical tool compound. Its LogP (2.04-2.12) is significantly higher than that of phenacetin (1.58), making it ideal for comparative studies of membrane permeability, cellular uptake, and metabolic stability within the acetanilide scaffold [3].

Ortho-Isomer Reference Standard Development

N-(2-Ethoxyphenyl)acetamide is the essential reference standard for any analytical method (e.g., HPLC, LC-MS) designed to detect, quantify, or separate ortho-substituted acetanilide derivatives, particularly from their para-isomers like phenacetin. Its distinct physicochemical properties (e.g., melting point of 79°C) facilitate method development and validation [4].

SAR Studies on GABA Receptor Modulators

Given its reported activity as a depressant that binds to the acetanilide site on the GABA receptor , N-(2-Ethoxyphenyl)acetamide is a key probe for SAR studies. Its ortho-ethoxy substitution provides a distinct pharmacophore compared to the para-isomer phenacetin, enabling the dissection of positional effects on GABAergic modulation.

Application
Selection Property
Validation Focus
Preclinical toxicity profiling
Acute oral toxicity profile (ortho isomer)
LD50 comparison with para-isomer in rodent models
Membrane permeability and ADME studies
Lipophilicity (LogP) and partition behavior
Comparative LogP and cell penetration assay
Isomer-specific analytical method development
Ortho-isomer reference standard identity
Chromatographic separation from para-isomer
GABA receptor SAR studies
Ortho-substituted pharmacophore
Positional isomer activity comparison at acetanilide binding site

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